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Compound of Interest

Compound Name: Scandium triiodide

Cat. No.: B081160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of scandium
triiodide (Scls), a compound of interest in various scientific and industrial applications. This
document summarizes its crystallographic data, details the experimental protocols for its
structural determination, and presents visualizations to aid in understanding its structural
characteristics.

Core Crystal Structure Data

Scandium triiodide crystallizes in a rhnombohedral lattice, a structure that is isostructural with
iron(lll) chloride (FeCls). The crystal structure of Scls was first determined by Men'kov and
Komissarova in 1964. The crystallographic data is cataloged in the Inorganic Crystal Structure
Database (ICSD) under the collection code 16390.

The structure belongs to the space group R-3, which describes a trigonal crystal system with a
rhombohedral lattice. In this arrangement, the scandium (Sc3*) ions are octahedrally
coordinated by six iodide (I7) ions, while each iodide ion is coordinated to three scandium ions
in a trigonal pyramidal geometry.

Table 1: Crystallographic Data for Scandium Triiodide (Scls)
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Parameter Value
Crystal System Trigonal
Space Group R-3 (No. 148)

Hexagonal Setting

Lattice Parameter ‘a’ 6.99 A

Lattice Parameter 'c' 17.55 A

Rhombohedral Setting

Lattice Parameter ‘a’ 6.83 A

Angle 'o’ 62.17 °

Formula Units per Cell (2) 6 (Hexagonal), 2 (Rhombohedral)
Calculated Density 4.45 g/lcms3

Atomic Structure and Bonding

The precise arrangement of atoms within the scandium triiodide unit cell is defined by their
fractional coordinates. These coordinates, along with the lattice parameters, allow for the
calculation of interatomic distances and angles, providing insight into the bonding environment.

Table 2: Atomic Coordinates for Scandium Triiodide (Scls) in the Hexagonal Setting

Wyckoff
Atom . X y z
Position
Sc 6C 0 0 0.1667
| 18f 0.3333 0 0.0833

The bonding in crystalline scandium triiodide is predominantly ionic. The scandium atoms
exist in the +3 oxidation state, and the iodine atoms as iodide ions. The key bond lengths and
angles that define the coordination polyhedra are summarized below.
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Table 3: Key Bond Lengths and Angles in Scandium Triiodide (Scls)

Bond/Angle Value
Sc-1 Bond Length ~2.85 A
I-Sc-I Bond Angle ~90°

Experimental Protocols
Synthesis of Scandium Triiodide Single Crystals

The original method for obtaining single crystals of scandium triiodide suitable for X-ray
diffraction analysis, as reported by Men'kov and Komissarova, involves the direct reaction of

elemental scandium with iodine in a sealed quartz ampoule.

Experimental Workflow for Scls Single Crystal Synthesis

Reactant Preparation

Scandium Metal Reaction Crystal Growth

P sealin Quartz Ampoule —— Heat in Gradient Furnace w» Vapor Phase Transport Crystal Deposition

lodine Crystals

Click to download full resolution via product page
Caption: Workflow for the synthesis of Scls single crystals.
Detailed Methodology:
o High-purity scandium metal and crystalline iodine are placed in a quartz ampoule.

e The ampoule is evacuated to a high vacuum and sealed.
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e The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient.
The zone containing the reactants is heated to a higher temperature to facilitate the
formation of gaseous Scls.

e The gaseous scandium triiodide is transported along the temperature gradient to the cooler
zone of the ampoule.

 In the cooler zone, the Scls vapor becomes supersaturated and deposits as single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of scandium triiodide is achieved through single-
crystal X-ray diffraction (XRD). This technique involves irradiating a single crystal with a
monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Logical Flow of Single-Crystal XRD Analysis
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Caption: Logical workflow of single-crystal X-ray diffraction analysis.
Detailed Methodology:
e Asuitable single crystal of Scls is selected and mounted on a goniometer head.

e The mounted crystal is placed in a single-crystal X-ray diffractometer.
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e The crystal is irradiated with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation)
at a controlled temperature.

e As the crystal is rotated, a series of diffraction patterns are collected on a detector.

e The collected data is processed to determine the unit cell parameters and the intensities of
the diffracted X-rays.

e The processed data is used to solve the crystal structure, which involves determining the
positions of the atoms within the unit cell.

e The initial structural model is then refined to obtain the best possible fit with the experimental
data, yielding the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The crystal structure of scandium triiodide is well-characterized, adopting a rhombohedral
lattice isostructural with FeCls. The availability of detailed crystallographic data and established
synthesis protocols provides a solid foundation for further research into its properties and
potential applications. This technical guide serves as a centralized resource for professionals
requiring a deep understanding of the structural chemistry of scandium triiodide.

« To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
Scandium Triiodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081160#scandium-triiodide-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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